Benzyl (2-Oxopropyl)carbamate
Overview
Description
Benzyl (2-oxopropyl)carbamate is an organic compound belonging to the class of benzyloxycarbonyls. It is characterized by the presence of a carbonyl group substituted with a benzyloxyl group. This compound is a small molecule with a chemical formula of C₁₁H₁₃NO₃ and a molecular weight of 207.2258 g/mol . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl (2-oxopropyl)carbamate can be synthesized through the reaction of benzyl chloroformate with ammonia. This reaction typically occurs in an organic solvent and under controlled temperature conditions . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using benzyl chloroformate and ammonia. The reaction is carried out in a controlled environment to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Benzyl (2-oxopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: It can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carbonyl-containing compounds, while reduction may produce various amines .
Scientific Research Applications
Benzyl (2-oxopropyl)carbamate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of benzyl (2-oxopropyl)carbamate involves its interaction with specific molecular targets and pathways. This inhibition can affect various biochemical processes and has potential therapeutic applications .
Comparison with Similar Compounds
Benzyl carbamate: This compound is similar in structure but lacks the oxopropyl group.
Carbamic acid derivatives: These compounds share a similar carbamate structure but differ in their substituents and chemical properties.
Uniqueness: Benzyl (2-oxopropyl)carbamate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its ability to inhibit specific enzymes and its applications in various fields make it a valuable compound for scientific research .
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
benzyl N-(2-oxopropyl)carbamate |
InChI |
InChI=1S/C11H13NO3/c1-9(13)7-12-11(14)15-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,12,14) |
InChI Key |
GVRXLHLFAABVLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CNC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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